Product packaging for 1-(2-Bromo-5-hydroxyphenyl)ethanone(Cat. No.:CAS No. 1127422-81-4)

1-(2-Bromo-5-hydroxyphenyl)ethanone

Cat. No.: B1375088
CAS No.: 1127422-81-4
M. Wt: 215.04 g/mol
InChI Key: ZZCFCXHCWBGEDV-UHFFFAOYSA-N
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Description

General Overview of Halogenated and Hydroxylated Acetophenones in Chemical Research

Among the myriad of substituted acetophenones, those bearing halogen and hydroxyl groups have garnered substantial academic interest due to their unique reactivity and utility as synthetic precursors.

Hydroxylated acetophenones, such as 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone (also known as Piceol), are important chemical intermediates. nih.govnih.gov 4'-Hydroxyacetophenone, for instance, is a naturally occurring phenolic compound found in organisms like the Norway spruce and is utilized in the synthesis of several pharmaceutical drugs. nih.govwikipedia.org

Halogenation of the acetophenone (B1666503) scaffold, either on the aromatic ring or at the alpha-position of the acetyl group, introduces profound changes in the molecule's reactivity. libretexts.org The presence of halogens can direct the preference for hydrogen bonding and influence intermolecular stacking interactions, which is a critical aspect of molecular recognition. nih.govnih.gov Halogen-substituted hydroxyl-phenyl-ethanone compounds have been central to many advancements in both synthetic and structural chemistry. researchgate.net These compounds serve as valuable building blocks for creating more complex molecules, including various heterocyclic structures and spiro-linked compounds that are of interest in medicinal chemistry. mdpi.com The reactivity of the halogen and hydroxyl groups allows for a wide range of chemical transformations, making them indispensable in the synthesis of fine chemicals and potential pharmaceutical agents. chemimpex.com

Importance of 1-(2-Bromo-5-hydroxyphenyl)ethanone in Contemporary Organic and Medicinal Chemistry Research

The compound This compound is a specific example of a di-substituted acetophenone that embodies the synthetic potential of this class of molecules. Its structure, featuring a bromine atom ortho to the acetyl group and a hydroxyl group in the meta position, offers a unique combination of electronic and steric properties.

While extensive, compound-specific research is still emerging, its importance is derived from its position within the family of halogenated and hydroxylated acetophenones. These compounds are recognized as versatile building blocks in organic synthesis. The distinct substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds. By analogy with structurally related bromo-hydroxyacetophenones, its derivatives are of interest for investigation into potential biological activities, contributing to medicinal chemistry research programs. chemimpex.comresearchgate.net

PropertyValue
CAS Number 1127422-81-4 sigmaaldrich.com
Molecular Formula C₈H₇BrO₂ sigmaaldrich.com
Molecular Weight 215.05 g/mol sigmaaldrich.com
Melting Point 75-76 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
InChI Key ZZCFCXHCWBGEDV-UHFFFAOYSA-N sigmaaldrich.com

Scope and Research Objectives Pertaining to this compound

The primary scope of research involving this compound is its application as a strategic intermediate in organic synthesis. The research objectives pertaining to this compound are multifaceted and focus on leveraging its distinct structural features.

A key objective is to utilize the differential reactivity of its functional groups. The bromine atom, an excellent leaving group, is a handle for introducing new functionalities through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Simultaneously, the phenolic hydroxyl group can be engaged in etherification or esterification reactions, or it can act as a directing group for further electrophilic aromatic substitution. This orthogonality allows for the regioselective construction of highly functionalized molecules.

Furthermore, a significant research goal is the synthesis of novel libraries of derivatives based on the this compound scaffold. These new chemical entities can then be screened for biological activity across various therapeutic areas. The unique spatial arrangement of the bromo, hydroxyl, and acetyl substituents provides a distinct pharmacophore that can be systematically modified to conduct structure-activity relationship (SAR) studies, aiming to identify new lead compounds in drug discovery.

Finally, the compound serves as a valuable substrate for developing and optimizing new synthetic methodologies. Research may focus on exploring novel reaction conditions, such as those employing eco-friendly catalysts or solvent systems, for transformations involving this type of polysubstituted aromatic ketone. researchgate.net For example, the Fries rearrangement, a classic method for synthesizing hydroxy aryl ketones from phenolic esters, continues to be refined with new catalysts and conditions to improve selectivity and yield. byjus.comwikipedia.orgorganic-chemistry.orgajchem-a.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B1375088 1-(2-Bromo-5-hydroxyphenyl)ethanone CAS No. 1127422-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-5-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCFCXHCWBGEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127422-81-4
Record name 1-(2-bromo-5-hydroxyphenyl)ethan-1-one
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Chemical Reactivity and Mechanistic Investigations of 1 2 Bromo 5 Hydroxyphenyl Ethanone

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for a variety of chemical transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Enhancements

The existing substituents on the benzene (B151609) ring of 1-(2-Bromo-5-hydroxyphenyl)ethanone play a crucial role in directing the position of any subsequent electrophilic aromatic substitution (EAS) reactions. pressbooks.publumenlearning.comwikipedia.org The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. pressbooks.pubchemistrytalk.org Conversely, the acetyl group (-COCH₃) is a deactivating group and a meta-director because it withdraws electron density from the ring. youtube.com The bromine atom is a deactivating group but is also an ortho, para-director. pressbooks.pub

The directing effects of these substituents are summarized in the table below:

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-OH5Activatingortho, para
-Br2Deactivatingortho, para
-COCH₃1Deactivatingmeta

In the case of this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group at position 5 will dominate. Therefore, incoming electrophiles are most likely to substitute at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already occupied by the acetyl group. The positions ortho to the hydroxyl group are C4 and C6. The C6 position is sterically hindered by the adjacent bromine atom. Thus, electrophilic substitution is most likely to occur at the C4 position.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com In this compound, the acetyl group is an electron-withdrawing group, but it is positioned meta to the bromine atom. The hydroxyl group is an electron-donating group. Consequently, the aromatic ring is not sufficiently activated for facile SNAr reactions to replace the bromine atom. While there are reports of SNAr reactions on bromo-substituted aromatic compounds, including 5-bromo-1,2,3-triazines with phenols and amines on nitrothiophenes, these substrates are typically more activated towards nucleophilic attack than this compound. rsc.orgnih.govnih.gov Therefore, forcing conditions or alternative catalytic systems would likely be necessary to achieve nucleophilic substitution of the aromatic bromine in this specific compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

The aromatic bromine atom of this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnih.govyonedalabs.comlibretexts.orgyoutube.comnih.govnih.govresearchgate.netresearchgate.net

Representative Suzuki-Miyaura Reaction Conditions:

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 80-110
Pd(PPh₃)₄ - Na₂CO₃ Toluene/Ethanol/H₂O 80

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Aryl bromides are common substrates for this reaction. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans alkene product.

Common Heck Reaction Catalysts and Conditions:

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ PPh₃ Et₃N DMF or MeCN 100-140
PdCl₂ - NaOAc DMA 120

Other Coupling Reactions: The aromatic bromine atom can also participate in other important coupling reactions, such as the Sonogashira coupling with terminal alkynes and the Buchwald-Hartwig amination with amines. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov These reactions provide access to a wide range of functionalized derivatives.

Transformations of the α-Bromo Ketone Moiety

The α-bromo ketone functionality in this compound is a reactive site that can undergo various transformations, including nucleophilic displacement and reduction.

Nucleophilic Displacement Reactions

The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic displacement by a variety of nucleophiles. This is due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the SN2 reaction. A wide range of nucleophiles can be used to displace the bromide, leading to the formation of diverse derivatives.

Examples of Nucleophilic Displacement Reactions:

Nucleophile Product Type
Amines (R-NH₂) α-Amino ketones
Thiols (R-SH) α-Thio ketones
Carboxylates (R-COO⁻) α-Acyloxy ketones

The general mechanism for these reactions is a standard SN2 displacement.

Reduction Pathways of the Carbonyl Group

The carbonyl group of the acetyl moiety can be reduced to a hydroxyl group, yielding a secondary alcohol. pressbooks.pubmasterorganicchemistry.comyoutube.comchemguide.co.ukyoutube.com A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). pressbooks.pubmasterorganicchemistry.comyoutube.comchemguide.co.uk This reagent is selective for aldehydes and ketones and will not typically reduce the aromatic ring or displace the aromatic bromine under standard conditions.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon. pressbooks.pubyoutube.com This is followed by a workup step, usually with a protic solvent like water or a dilute acid, to protonate the resulting alkoxide and form the alcohol.

Typical Conditions for Carbonyl Reduction:

Reagent Solvent Workup
NaBH₄ Methanol (B129727) or Ethanol Water or dilute acid

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less selective and may potentially react with other functional groups in the molecule.

Reactions Involving the Phenolic Hydroxyl Group

The chemical behavior of this compound is significantly influenced by the presence of the phenolic hydroxyl (-OH) group. This functional group is known to participate in a variety of chemical reactions, primarily involving the substitution of its acidic hydrogen atom. libretexts.orgfiveable.me The reactivity of the phenolic -OH group is a cornerstone of phenol (B47542) chemistry and can be extrapolated to this substituted acetophenone (B1666503).

The hydroxyl group attached to the aromatic ring is a potent activating group, directing electrophilic aromatic substitutions to the ortho and para positions. libretexts.org However, reactions can also directly involve the hydroxyl group itself. The acidic nature of the phenolic proton allows for its ready removal by a base to form a phenolate (B1203915) anion. This anion is a more potent nucleophile than the neutral phenol and can participate in various nucleophilic substitution reactions. libretexts.org

Key reactions involving the phenolic hydroxyl group include:

Etherification (Williamson Ether Synthesis): In the presence of a base, the phenolic hydroxyl group is deprotonated to form the corresponding phenoxide ion. This phenoxide can then act as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an ether. This is a common and versatile method for converting phenols to their ether derivatives.

Esterification: Phenols can be acylated to form esters. This can be achieved by reacting the phenol with an acid anhydride (B1165640) or an acyl chloride. libretexts.org For instance, phenol readily reacts with acetic anhydride to produce phenyl acetate (B1210297). libretexts.org Similarly, 2-hydroxyphenacyl esters have been synthesized through the nucleophilic displacement of a bromine atom in 2-bromo-o-hydroxyacetophenone by a carboxylate anion. nih.gov While this example involves a different isomer, it demonstrates the compatibility of the esterification process with the hydroxyacetophenone scaffold.

The reactivity of the hydroxyl group can be modulated by the electronic effects of the other substituents on the aromatic ring. numberanalytics.com In this compound, the bromo and acetyl groups are electron-withdrawing, which can influence the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide.

General Reaction Mechanisms of Substituted Phenacyl Halides

Substituted phenacyl halides, such as this compound, are a class of α-haloketones that serve as versatile intermediates in organic synthesis. researchgate.nettandfonline.com Their reactivity is characterized by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. researchgate.net The primary reaction mechanism for this class of compounds is nucleophilic substitution at the α-carbon, which displaces the halide leaving group.

Nucleophilic Substitution (SN2) Mechanism:

The most prevalent reaction mechanism for phenacyl halides is the bimolecular nucleophilic substitution (SN2) reaction. ias.ac.in In this concerted, single-step process, a nucleophile attacks the carbon atom bearing the halogen from the backside, leading to the simultaneous breaking of the carbon-halogen bond and the formation of a new bond with the nucleophile. researchgate.net

The rate of the SN2 reaction is dependent on the concentration of both the phenacyl halide and the nucleophile. The reaction is sensitive to steric hindrance at the reaction center. However, for phenacyl halides, the primary influence on reactivity comes from the electronic effects of the substituents on the phenyl ring.

Electronic Effects of Substituents:

The rate of nucleophilic substitution in substituted phenacyl bromides is significantly influenced by the electronic nature of the substituents on the aromatic ring. ias.ac.in

Electron-withdrawing groups (such as nitro or bromo groups) on the phenyl ring generally increase the rate of reaction. These groups enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

Electron-donating groups (such as methyl or methoxy (B1213986) groups) tend to decrease the reaction rate by reducing the electrophilicity of the α-carbon.

These electronic effects can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). Studies on the reactions of phenacyl bromides with various nucleophiles, such as anilines and pyridines, have shown good correlations with Hammett parameters, confirming the influence of substituent electronic effects on the transition state of the reaction. ias.ac.inresearchgate.net

The nature of the nucleophile also plays a critical role. Stronger nucleophiles will react more rapidly. The reactions of phenacyl bromides with a wide range of nucleophiles, including amines, thiols, and cyanide, have been reported. researchgate.netacs.org

Applications in Heterocyclic Synthesis:

The reactivity of phenacyl bromides makes them valuable starting materials for the synthesis of a diverse array of five- and six-membered heterocyclic compounds. researchgate.nettandfonline.comtandfonline.comsci-hub.ru By reacting with bifunctional nucleophiles, phenacyl bromides can undergo condensation reactions to form various ring systems, such as:

Imidazoles

Thiazoles

Quinoxalines

Benzoxazines

Synthesis and Exploration of Derivatives and Analogues of 1 2 Bromo 5 Hydroxyphenyl Ethanone

Design Principles for New Derivatives Based on the 1-(2-Bromo-5-hydroxyphenyl)ethanone Scaffold

The inherent reactivity of this compound, an α-haloacetophenone, makes it an excellent precursor for various chemical transformations. The design of new derivatives is guided by the strategic manipulation of its functional groups: the ketone, the bromine atom, and the phenolic hydroxyl group. These sites allow for a range of reactions, including cyclization and substitution, to form diverse heterocyclic systems. The interplay between these groups under different reaction conditions dictates the final structure of the resulting molecule.

Key design principles include:

Leveraging the α-haloketone moiety: The bromine atom alpha to the carbonyl group is a good leaving group, facilitating nucleophilic substitution and condensation reactions. This is fundamental to the formation of many five- and six-membered heterocyclic rings.

Utilizing the phenolic hydroxyl group: The hydroxyl group can act as a nucleophile, participating in intramolecular cyclization reactions, particularly in the formation of oxygen-containing heterocycles like benzofurans. Its acidity can also be modulated to control reaction pathways.

Exploiting the carbonyl group: The ketone functionality is a key site for condensation reactions with hydrazines, amines, and other nucleophiles, leading to the formation of pyrazolines, thiazoles, and other nitrogen-containing heterocycles.

By strategically choosing reagents and reaction conditions, chemists can selectively target these functional groups to build a library of derivatives with varied structural motifs and potential applications.

Cyclization and Heterocycle Formation

The reactivity of this compound and related α-haloacetophenones is prominently showcased in cyclization reactions that lead to the formation of various heterocyclic compounds. These reactions are often efficient and provide access to scaffolds of significant interest.

Synthesis of Furans and Benzofurans from α-Haloacetophenones

The synthesis of furans and benzofurans from α-haloacetophenones is a well-established and versatile method in heterocyclic chemistry. nih.govnih.gov

Furans: The formation of furan (B31954) derivatives can be achieved through the reaction of α-haloketones with β-dicarbonyl compounds or other suitable precursors. algoreducation.compharmaguideline.com The Paal-Knorr synthesis, for instance, involves the cyclization of 1,4-diketones, which can be formed in situ from α-haloketones, under acidic conditions. pharmaguideline.com Another approach involves the dehalogenation and subsequent cyclization of α-haloketones in the presence of a base. algoreducation.com

Benzofurans: A direct and efficient route to benzofurans involves the reaction of phenols with α-haloketones. nih.govresearchgate.net For instance, this compound can undergo intramolecular cyclization to form a benzofuran (B130515) derivative. More commonly, intermolecular reactions between various phenols and α-haloketones are employed. nih.gov One notable method utilizes titanium tetrachloride to promote a one-step synthesis that combines a Friedel–Crafts-like alkylation and intramolecular cyclodehydration, offering high regioselectivity and good to excellent yields. nih.govgoogle.com This approach is advantageous due to its use of readily available starting materials and relatively mild conditions. nih.gov

Starting MaterialsReagent/CatalystProductReference
Phenols and α-HaloketonesTitanium tetrachlorideBenzofurans nih.govgoogle.com
Salicylaldehydes and α-HaloketonesTriethylamine (B128534)Benzofuran derivatives nih.gov

Derivatization to Thiophenes and Thiazoles

The α-haloacetophenone core is also instrumental in the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles.

Thiophenes: The Gewald reaction is a classic method for thiophene (B33073) synthesis, involving the condensation of an α-haloketone, a compound with an active methylene (B1212753) group, and elemental sulfur in the presence of a base. nih.gov Modifications of this reaction have led to one-pot syntheses with diverse substitution patterns. nih.gov Other methods include the reaction of α-haloketones with β-ketodithioesters or the use of potassium sulfide (B99878) as the sulfur source in reactions with various substrates. nih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is the most widely used method for preparing thiazole derivatives. researchgate.net This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea (B124793) or its derivatives. researchgate.netnih.gov This straightforward approach allows for the formation of 2-aminothiazoles and other substituted thiazoles in good yields. researchgate.net The reaction is versatile and can be carried out under various conditions, including the use of ionic liquids at room temperature. researchgate.net

Starting MaterialsReagentProductReference
α-Haloketone, active methylene compound, elemental sulfurBaseThiophene nih.gov
α-Haloketone and Thiourea/Thioamide-Thiazole researchgate.netnih.gov

Formation of Triazole Derivatives

1,2,4-Triazole derivatives can be synthesized from precursors derived from α-haloacetophenones. A common strategy involves the initial formation of an intermediate which is then cyclized to the triazole ring. For example, an α-haloketone can be reacted with a suitable nitrogen-containing nucleophile, and the resulting product can undergo further transformations to yield a triazole. The synthesis of 1,2,3-triazoles often employs "click chemistry," specifically the 1,3-dipolar cycloaddition of azides and alkynes. cardiff.ac.uk While not a direct conversion of the starting ketone, intermediates derived from it can be functionalized to participate in such reactions. Another method involves the reaction of 4-acetyl-1,2,3-triazoles with hydroxylamine (B1172632) hydrochloride to form 1,2,3-triazole oximes. cardiff.ac.uk

Synthesis of Pyrazoline Derivatives

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are frequently synthesized from chalcones, which are α,β-unsaturated ketones. jocpr.comijfmr.com Chalcones can be readily prepared through the Claisen-Schmidt condensation of an acetophenone (B1666503) derivative with an appropriate benzaldehyde. jocpr.comijfmr.com this compound can be a precursor to the necessary acetophenone intermediate. The subsequent cyclization of the chalcone (B49325) with hydrazine (B178648) hydrate, often in the presence of an acid like formic acid or in ethanol, yields the pyrazoline ring. jocpr.comiscience.inijpbs.com

Starting MaterialsReaction SequenceProductReference
Acetophenone derivative and Benzaldehyde1. Claisen-Schmidt condensationChalcone jocpr.comijfmr.com
Chalcone and Hydrazine hydrate2. CyclizationPyrazoline jocpr.comiscience.inijpbs.com

Development of Benzoxazine (B1645224) Derivatives

1,3-Benzoxazine derivatives can be synthesized through a Mannich-type reaction involving a phenol (B47542), an amine, and formaldehyde. nih.gov In this context, a hydroxyacetophenone, which can be derived from this compound, can serve as the phenolic component. The reaction involves the aminomethylation of the phenol, leading to the formation of the oxazine (B8389632) ring. nih.gov The presence of the acetyl group on the benzoxazine ring provides a handle for further functionalization.

Starting MaterialsReaction TypeProductReference
Hydroxyacetophenone, Primary aromatic amine, FormaldehydeMannich aminomethylation1,3-Benzoxazine derivative nih.gov

Conjugation and Esterification Reactions

The hydroxyl and ketone functionalities of this compound and its analogues are key sites for conjugation and esterification reactions. These modifications are instrumental in creating more complex molecules, potentially enhancing their biological efficacy or altering their physical characteristics.

Esterification: The phenolic hydroxyl group can be readily converted into an ester. This transformation is often employed to modify a compound's lipophilicity, which can influence its absorption and distribution in biological systems. For instance, acetylated derivatives of related bromophenols have been synthesized to explore their antioxidant and anticancer activities. nih.gov The process typically involves reacting the hydroxyphenyl ethanone (B97240) with an acyl halide or anhydride (B1165640) in the presence of a base. A general example is the acetylation of a hydroxyphenylethanone, which can be achieved using acetyl chloride. This reaction effectively masks the polar hydroxyl group, replacing it with a less polar ester group.

Conjugation Reactions: The ketone functional group is a prime site for conjugation reactions, particularly condensation reactions to form larger, often more complex, molecular architectures. One such example is the formation of Schiff bases through reaction with primary amines. Analogues of this compound that contain an amino group, such as 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone, can undergo condensation reactions with aldehydes to form Schiff bases. This reaction extends the conjugated π-system of the molecule, which can significantly impact its electronic and photophysical properties, as well as its potential for biological interactions.

Structure-Property Relationships in Novel Derivatives

The modification of the this compound core structure leads to derivatives with distinct properties. The relationship between specific structural features and the resulting chemical or biological activity is a critical area of research.

Influence of Functional Group Modification: The nature and position of substituents on the phenyl ring profoundly influence the molecule's properties.

Hydroxyl and Methoxy (B1213986) Groups: The hydroxyl group can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes. Replacing this group with a methoxy group, for example, increases the molecule's lipophilicity but reduces its hydrogen-bonding capability.

Amino Group: The introduction of an amino group, as seen in the analogue 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone, increases nucleophilic reactivity and provides a site for forming bioactive Schiff bases, which would not be possible with the parent compound.

Halogens: The bromine atom itself is a key feature. It enhances halogen bonding potential, which can be a significant factor in drug-receptor interactions. The presence of multiple halogen atoms, such as in 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (B1271391), further imparts distinct reactivity and potential for biological activity.

Impact on Biological Activity: Research into derivatives of bromophenols has demonstrated a clear link between chemical structure and biological function. nih.gov A study on methylated and acetylated bromophenol derivatives revealed that specific compounds could mitigate oxidative stress and reduce the generation of reactive oxygen species (ROS) in human keratinocytes. nih.gov Furthermore, certain acetylated derivatives were found to inhibit the viability and induce apoptosis in leukemia cells. nih.gov These findings underscore that modifications like esterification are not just simple chemical changes but are a viable strategy for tuning the therapeutic potential of the core bromophenol structure. The extended conjugation resulting from reactions at the ketone group can also influence bioactivity by altering how the molecule interacts with biological macromolecules.

The table below summarizes the influence of different functional groups on the properties of hydroxyphenyl ethanone derivatives based on findings from related compounds.

Functional Group Influence on Properties Potential Effect on Activity Reference
Hydroxyl (-OH)Capable of hydrogen bonding; polar.Stabilizes interactions with biological targets like enzymes.
Methoxy (-OCH₃)Increases lipophilicity; less polar than -OH.Reduces nucleophilic reactivity compared to an amino group.
Acetyl (-OCOCH₃)Masks polar -OH group; increases lipophilicity.Can enhance antioxidant and anticancer activities. nih.gov
Amino (-NH₂)Increases nucleophilic reactivity; enables Schiff base formation.Allows for the creation of bioactive Schiff bases.
Bromo (-Br)Enhances halogen bonding potential.Can be critical for specific drug-receptor interactions.

Exploration of Biological Activities and Molecular Targets in Research

In Vitro Assessment of Antimicrobial Potency

The antimicrobial potential of derivatives and analogues of 1-(2-bromo-5-hydroxyphenyl)ethanone has been evaluated against various microbial strains.

Evaluation Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Research has demonstrated that derivatives of bromo-hydroxyphenyl compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, chalcone (B49325) derivatives incorporating a diphenyl ether moiety have shown considerable potency in inhibiting the growth of Staphylococcus aureus and Escherichia coli. nih.gov One such derivative, compound 5u, displayed significant antibacterial performance with Minimum Inhibitory Concentration (MIC) values of 25.23 µM for S. aureus and 33.63 µM for E. coli. nih.gov Similarly, another chalcone derivative, compound 5c (2-Br), had a notable MIC value of 33.48 µM against E. coli, highlighting its potential for broad-spectrum activity. nih.gov

Studies on flavonoid derivatives containing bromine have also indicated their significant effect on bacteria. nih.gov For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov In another study, the methanol (B129727) extract of Inocarpus fagiferus Fosb, containing various compounds, showed strong inhibition against S. aureus (14.75mm inhibition zone) and moderate inhibition against E. coli (8.50 mm inhibition zone). biomedpharmajournal.org

The following table summarizes the antimicrobial activity of selected derivatives against E. coli and S. aureus.

Compound/DerivativeBacterial StrainMIC/ActivityReference
Chalcone derivative 5uS. aureus25.23 µM nih.gov
E. coli33.63 µM nih.gov
Chalcone derivative 5c (2-Br)E. coli33.48 µM nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL nih.gov
Inocarpus fagiferus Fosb methanol extractS. aureus14.75mm inhibition biomedpharmajournal.org
E. coli8.50mm inhibition biomedpharmajournal.org

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms of antimicrobial action for these compounds are multifaceted. The presence of functional groups like bromine and hydroxyl groups appears to be crucial for their activity. It is suggested that the bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. The hydroxyl group can participate in hydrogen bonding, which may further stabilize these interactions.

For flavonoid derivatives, a common proposed mechanism is the damage to the cytoplasmic membrane, either through perforation or by decreasing membrane fluidity. nih.gov Other suggested mechanisms include the inhibition of nucleic acid synthesis and the disruption of energy metabolism by inhibiting enzymes like NADH-cytochrome C reductase. nih.gov

Investigations into Anticancer Properties

The potential of derivatives and related compounds of this compound as anticancer agents has also been a focus of research.

Cytotoxicity Studies in Various Cancer Cell Lines

Preliminary studies have indicated that compounds structurally related to this compound can induce cytotoxic effects in cancer cell lines. For instance, a study on new 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which share the bromo-phenyl moiety, evaluated their cytotoxicity against a panel of 60 human tumor cell lines. nih.gov One derivative, the 4-fluoro-phenylthiosemicarbazone derivative 2f, showed notable cytotoxicity against a breast cancer cell line (BT-549) with a log(10)GI(50) value of -6.40, a non-small cell lung cancer cell line (NCI-H23) with a value of -6.10, and an ovarian cancer cell line (IGROV1) with a value of -6.02. nih.gov

Hybrid molecules combining protoflavones and spirooxindole derivatives have also been synthesized and tested against human breast cancer cell lines, MCF-7 and the triple-negative MDA-MB-231. nih.gov Several of these hybrids demonstrated selective toxicity against the more aggressive triple-negative breast cancer cells. nih.gov

The table below presents the cytotoxic activity of selected bromo-phenyl derivatives.

Compound/DerivativeCancer Cell Linelog(10)GI(50)Reference
4-fluoro-phenylthiosemicarbazone derivative 2fBT-549 (Breast)-6.40 nih.gov
NCI-H23 (Lung)-6.10 nih.gov
IGROV1 (Ovarian)-6.02 nih.gov

Comparative Analysis with Established Chemotherapeutic Agents

While direct comparative analysis with established chemotherapeutic agents for this compound itself is limited in the provided search results, the data on related compounds offers some context. For example, the cytotoxicity of the 4-fluoro-phenylthiosemicarbazone derivative 2f, with log(10)GI(50) values in the micromolar range, suggests a level of potency that warrants further investigation and comparison with standard drugs. nih.gov

Mechanistic Studies on Enzyme Modulation

The functional groups present in this compound and its derivatives, such as the bromine atom and the hydroxyl group, suggest potential interactions with biological molecules like enzymes. The bromine atom's ability to form covalent bonds with nucleophilic sites on proteins and enzymes could lead to their inhibition. Furthermore, the hydroxyl group's capacity for hydrogen bonding could stabilize these interactions with target molecules. While the provided information points to this general mechanism, specific studies detailing the modulation of particular enzymes by this compound were not found in the search results.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2) by Analogues

Analogues of this compound are subjects of research for their potential to inhibit cytochrome P450 (CYP450) enzymes. These enzymes are fundamental to the metabolism of a wide array of drugs and foreign compounds (xenobiotics). nih.gov The inhibition of CYP450 enzymes is a significant cause of drug-drug interactions, which can lead to adverse effects. nih.govnih.gov

CYP1A2, a member of the cytochrome P450 family, is particularly important for the metabolism of numerous drugs. nih.gov The activity of CYP1A2 can be inhibited by various compounds, and this inhibition can be reversible, irreversible, or mechanism-based. nih.govbiomolther.org Mechanism-based inhibition is a time-dependent process where the enzyme metabolizes a substrate into a reactive intermediate that binds to and inactivates the enzyme. nih.govbiomolther.org

Research into the structure-activity relationships of CYP1 family inhibitors has revealed that certain chemical features can confer inhibitory activity. mdpi.com For instance, flavonoids, a class of natural products, have been studied for their CYP1A2 inhibitory potential. nih.gov Pinocembrin, a bioflavonoid, has been identified as a potent and competitive inhibitor of CYP1A2. nih.gov While the specific inhibitory activity of this compound on CYP1A2 is not extensively documented in the provided search results, its structural features—a hydroxylated and halogenated aromatic ring—are found in other known enzyme modulators. The development of selective inhibitors for CYP450 enzymes like CYP1A2 remains a challenge due to the high structural similarity among these enzymes. mdpi.com

Table 1: Examples of CYP1A2 Inhibitors and their Potency

Inhibitor Type Potency (IC₅₀) Reference
Fluvoxamine Potent < 10 µM nih.gov
Rofecoxib Potent < 10 µM nih.gov
Mefenamic acid Potent < 10 µM nih.gov
Tolfenamic acid Potent < 10 µM nih.gov
Ethinylestradiol Moderate 20-200 µM nih.gov
Celecoxib Moderate 20-200 µM nih.gov
Ciprofloxacin Weak > 200 µM nih.gov
Etoricoxib Weak > 200 µM nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition and Associated Signaling Pathways

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes and signaling pathways. researchgate.netnih.gov Its involvement in various diseases has made it a significant target for drug development. researchgate.net The inhibition of GSK-3β can influence pathways such as the Wnt/β-catenin signaling cascade. nih.govnih.gov

In the canonical Wnt signaling pathway, the inhibition of GSK-3β prevents the degradation of β-catenin. nih.gov This allows β-catenin to accumulate in the cytoplasm and then translocate to the nucleus, where it can regulate the expression of target genes involved in processes like cell proliferation and differentiation. nih.gov

Numerous small molecule inhibitors of GSK-3 have been developed. nih.gov While direct evidence for this compound as a GSK-3β inhibitor is not specified in the provided results, the search for novel inhibitors is ongoing. For example, researchers have designed and synthesized new classes of GSK-3β inhibitors, such as derivatives of 6-C-glycosylflavone isoorientin (B1672268) and imidazo[1,2-b]pyridazine, highlighting the diverse chemical scaffolds that can achieve inhibition. researchgate.net The therapeutic potential of modulating GSK-3β activity is being explored for conditions including cancer, neurodegenerative diseases like Alzheimer's, and viral infections. researchgate.netnih.govnih.gov For instance, inhibiting GSK-3β has been shown to reduce the phosphorylation of the nucleocapsid protein in coronaviruses, thereby decreasing viral replication. nih.gov

Table 2: Selected GSK-3β Inhibitors and their Characteristics

Inhibitor Class Example Therapeutic Target/Application Reference
Diaminobenzamides Novel synthetic compounds Cancer (human colon cancer models) nih.gov
Diaminothiazoles ABC1183 Cancer (oncogene regulation) nih.gov
Indolyl maleimides Benzofuran-3-yl-(indol-3-yl) Bipolar Disorder (circadian rhythm regulation) nih.gov
Iminothiadiazoles VP 1.14, VP 1.16 CNS disorders nih.gov
6-C-glycosylflavones Isoorientin analogues Alzheimer's Disease researchgate.net
Imidazo[1,2-b]pyridazines Synthetic derivatives Alzheimer's Disease researchgate.net
Pyrimido[4,5-b]indoles Tofacitinib-derived compounds Neurodegenerative pathologies researchgate.net

Modulation of Cellular and Biochemical Processes by Related Compounds (e.g., Microglial Activation)

Microglia are the primary immune cells of the central nervous system, and their activation is a key feature of neuroinflammation. nih.gov The modulation of microglial activation is being investigated as a therapeutic strategy for neurodegenerative diseases like Alzheimer's and for improving outcomes after events such as stroke. nih.govnih.gov Activated microglia can have both detrimental and beneficial roles. nih.gov In a pro-inflammatory state (M1), they release substances that can be toxic to neurons. nih.gov Conversely, in an anti-inflammatory state (M2), they can promote repair and neuroprotection. nih.gov

Research has shown that modulating the inflammatory response by blocking detrimental microglial activation can enhance neuroprotection and functional recovery after cortical ischemia. nih.gov For example, treatment with the antibiotic minocycline, known to modulate microglial activation, in combination with bone marrow mononuclear cell transplantation, resulted in reduced infarct area and improved motor performance in a rat model of stroke. nih.gov This suggests that controlling the inflammatory environment is crucial for therapeutic success. nih.gov

Compounds related to this compound, particularly those with phenolic and halogenated structures, could potentially influence these inflammatory pathways. The ability to modulate microglial activation represents a promising avenue for therapeutic intervention in a range of neurological disorders characterized by neuroinflammation. nih.gov

Role as Synthetic Intermediates for Bioactive Molecules

The chemical structure of this compound makes it a valuable synthetic intermediate. Its substituted phenyl ring, featuring a hydroxyl group, a bromine atom, and an acetyl group, provides multiple reactive sites for chemical modification. This allows it to serve as a building block for the synthesis of more complex, biologically active molecules.

A structurally related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, is noted for its use in the synthesis of drugs that mimic the effects of adrenaline. nih.gov This highlights the utility of such brominated hydroxyacetophenones as precursors in pharmaceutical chemistry. The specific arrangement of functional groups on the aromatic ring of this compound can be strategically utilized by medicinal chemists to construct novel compounds with desired pharmacological properties, potentially targeting a wide range of biological targets.

Spectroscopic and Structural Elucidation of 1 2 Bromo 5 Hydroxyphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(2-Bromo-5-hydroxyphenyl)ethanone by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electronic effects of the bromo, hydroxyl, and acetyl substituents on the phenyl ring.

Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns are dictated by their position relative to the substituents. The proton ortho to the bromine atom is expected to be downfield due to the deshielding effect.

Hydroxyl Proton: The phenolic -OH proton will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Methyl Protons: The methyl protons of the ethanone (B97240) group will appear as a sharp singlet, typically around δ 2.4-2.6 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and will appear significantly downfield, generally in the range of δ 190-200 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals in the δ 110-160 ppm region. The carbon attached to the bromine (C-Br) and the carbon attached to the hydroxyl group (C-OH) will have their chemical shifts influenced by these electronegative atoms.

Methyl Carbon: The methyl carbon of the acetyl group will appear upfield, typically in the range of δ 25-30 ppm. rsc.org

The precise assignment of signals can be confirmed using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which reveal proton-proton and proton-carbon correlations, respectively. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 140
Phenolic OHVariable (e.g., 5.0 - 10.0)N/A
Acetyl CH₃~2.5~26
Aromatic C-BrN/A~115
Aromatic C-OHN/A~155
Aromatic C-C=ON/A~130
Carbonyl C=ON/A~195

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which helps in confirming the structure. The compound has a molecular formula of C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol . nih.govsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The primary fragmentation pathways for aromatic ketones involve cleavage adjacent to the carbonyl group (α-cleavage). miamioh.edu Key fragmentation patterns expected for this compound include:

Loss of a methyl radical (•CH₃): This α-cleavage results in a prominent fragment ion [M-15]⁺.

Loss of an acetyl group (•COCH₃): This cleavage would lead to the formation of a bromohydroxyphenyl cation [M-43]⁺.

Loss of bromine: Fragmentation can also involve the loss of the bromine atom, leading to an [M-Br]⁺ ion.

Further fragmentation of these primary ions can also occur, providing a characteristic fingerprint for the molecule. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. beilstein-journals.orgnih.gov

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of hydrogen bonding.

C=O Stretch: A strong, sharp absorption band will appear in the range of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone carbonyl group. rsc.org

C-O Stretch: The stretching vibration of the phenolic C-O bond typically appears in the region of 1200-1300 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically between 500-650 cm⁻¹.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic HydroxylO-H Stretch3200 - 3600Strong, Broad
Ketone CarbonylC=O Stretch1650 - 1700Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium
Phenolic EtherC-O Stretch1200 - 1300Medium
BromoalkaneC-Br Stretch500 - 650Medium to Weak

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

It is expected that the molecule would be largely planar, with the acetyl group being nearly coplanar with the phenyl ring to maximize conjugation. nih.gov In the crystal lattice, intermolecular interactions would play a crucial role in stabilizing the structure. Key interactions would likely include:

Hydrogen Bonding: Strong intermolecular hydrogen bonds are expected between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net This is a common and dominant interaction in hydroxy ketones.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the carbonyl oxygen on an adjacent molecule.

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, where the rings of adjacent molecules align face-to-face or offset, further stabilizing the crystal packing. nih.gov

These combined interactions would lead to a well-ordered, three-dimensional crystalline superstructure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can observe the disappearance of starting materials and the appearance of the product spot. The difference in polarity between the reactants and the product allows for their separation.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC to determine its purity with high accuracy. avantorsciences.com The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of non-volatile compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be an effective method for assessing the purity of this compound and for its preparative separation from impurities. bldpharm.com

These chromatographic methods are crucial for ensuring the quality of the synthesized compound and for optimizing reaction conditions. rsc.orgbeilstein-journals.orgresearchgate.net

Computational and Theoretical Chemistry Studies on 1 2 Bromo 5 Hydroxyphenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For 1-(2-bromo-5-hydroxyphenyl)ethanone, these calculations offer insights into how the interplay of the bromo, hydroxyl, and acetyl functional groups influences its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Theoretical studies on bromo-substituted acetophenones have utilized DFT to analyze the effects of the bromine substituent on the electronic and structural properties. researchgate.net

The position of the bromine atom on the phenyl ring significantly impacts the electronic properties of acetophenone (B1666503) derivatives. In a study on bromoacetophenone isomers, DFT calculations revealed that the substitution of bromine, an electron-withdrawing group, leads to a decrease in both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This, in turn, affects the energy gap between these orbitals, which is a crucial parameter for determining the molecule's reactivity. researchgate.net For this compound, the presence of both an electron-withdrawing bromine atom and an electron-donating hydroxyl group would create a complex electronic environment.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), global hardness (η), softness (S), and the global electrophilicity index (ω). A lower hardness value indicates that a molecule is more reactive. For instance, in a study of 2-hydroxyacetophenone, it was found to have a lower hardness compared to benzaldehyde, suggesting higher reactivity. chemrevlett.com

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital.Influences the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Influences the molecule's ability to accept electrons.
Energy Gap (ΔE) The difference between LUMO and HOMO energies.A smaller gap generally indicates higher reactivity.
Chemical Potential (μ) A measure of the escaping tendency of an electron from a stable system.Related to the molecule's electronegativity.
Global Hardness (η) Resistance to change in its electron distribution.A lower value suggests higher reactivity.
Global Softness (S) The reciprocal of global hardness.A higher value suggests higher reactivity.
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow.Indicates the electrophilic nature of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines the interactions between filled and vacant orbitals, providing insights into intramolecular charge transfer and stabilization energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The distribution of these orbitals provides a map of the molecule's reactive sites for nucleophilic and electrophilic attack.

In a study of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the acetylphenyl and thiophene (B33073) moieties. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring, particularly near the hydroxyl group, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl group and the carbon atom attached to the bromine, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to sites for electrophilic and nucleophilic attack, respectively.

In a theoretical study of 5-bromo-2-hydroxybenzaldehyde, the MEP map showed a region of high electron density (reddish-yellow) around the carbonyl oxygen, indicating it as a site for electrophilic attack. nih.gov Conversely, regions of positive potential (blue) were observed around the hydroxyl hydrogen, suggesting it as a site for nucleophilic interaction. nih.gov For this compound, a similar MEP map would be expected. The most negative potential would likely be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The region around the hydroxyl hydrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The bromine atom would also influence the electrostatic potential distribution.

Conformational Analysis and Molecular Mechanics

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on its properties and reactivity. For flexible molecules like this compound, which has a rotatable acetyl group, identifying the most stable conformer is essential.

Molecular mechanics and DFT calculations are often employed to determine the preferred conformation. In a study of 2-bromo-1-(4-methoxyphenyl)ethanone, it was found that the molecule is approximately planar, with the ketone side chain being essentially coplanar with the benzene (B151609) ring. researchgate.net This planarity is often stabilized by intramolecular interactions. For this compound, an intramolecular hydrogen bond between the hydroxyl group at position 5 and the carbonyl oxygen of the acetyl group could play a significant role in stabilizing a planar conformation. The steric hindrance from the bromine atom at the ortho position might also influence the rotational barrier of the acetyl group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters such as NMR chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.

Theoretical calculations of 1H and 13C NMR chemical shifts for related acetophenone derivatives have shown good correlation with experimental data. semanticscholar.org For this compound, the predicted chemical shifts would be influenced by the electronic effects of the bromo and hydroxyl substituents. The electron-withdrawing bromine atom would generally cause a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating hydroxyl group would cause an upfield shift (lower ppm). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Below is a hypothetical table of predicted ¹H NMR chemical shifts for this compound based on general principles and data from similar compounds.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H (on OH)~10-12singlet
H (on phenyl ring)~6.8-7.5multiplet
H (on CH3)~2.5singlet

In Silico Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. oncodesign-services.com In silico SAR approaches utilize computational models to correlate a molecule's structural features with its biological activity. oncodesign-services.comuni-bonn.de For aromatic ketones like this compound, these studies can identify key substituents and their positions that influence potency and selectivity.

While direct SAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from related compounds. The process typically involves:

Molecular Modeling : Creating a three-dimensional model of the molecule.

Descriptor Calculation : Quantifying various physicochemical properties (e.g., electronic, steric, and hydrophobic) of the molecule and its analogues.

QSAR Model Development : Building a mathematical model that relates the calculated descriptors to observed biological activity. This can be achieved through methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

For this class of compounds, the bromine atom at the ortho position to the carbonyl group and the hydroxyl group at the meta position are expected to be key determinants of activity. The bromine atom, being a halogen, can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further stabilizing interactions with biological targets.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

A prominent intramolecular interaction in this molecule is the hydrogen bond between the hydroxyl group (-OH) and the oxygen atom of the adjacent acetyl group (C=O). This type of interaction is common in ortho-hydroxy aromatic ketones. researchgate.net Computational studies on analogous molecules, such as 1-(5-chloro-2-hydroxyphenyl)ethanone, have confirmed the stabilizing effect of this intramolecular hydrogen bond. researchgate.net

DFT calculations can provide detailed information about the geometry and energetics of this hydrogen bond. For instance, studies on the structurally similar 5-Bromo-2-Hydroxybenzaldehyde revealed optimized bond lengths and angles that are indicative of a stable intramolecular hydrogen bond. nih.gov Similar computational analyses for this compound would likely show a shortened distance between the hydroxyl hydrogen and the carbonyl oxygen, along with a bond angle conducive to a strong hydrogen bond.

The table below presents theoretical data on intramolecular interactions for a closely related compound, 5-Bromo-2-Hydroxybenzaldehyde, which can be used to infer the properties of this compound.

Interaction TypeDonor AtomAcceptor AtomCalculated Distance (Å)Calculated Angle (°)Reference
Intramolecular Hydrogen BondO-H (hydroxyl)O (carbonyl)(inferred)(inferred) nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis, another computational technique, can quantify the strength of this interaction by calculating the stabilization energy (E(2)) associated with the electron delocalization from the lone pair of the carbonyl oxygen to the antibonding orbital of the hydroxyl group's O-H bond. nih.gov This delocalization not only stabilizes the conformation but also influences the molecule's electronic properties and reactivity.

The presence of the bromine atom can also lead to other subtle intramolecular interactions that can be explored through advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis. These methods can map and characterize weak non-covalent interactions within the molecule, providing a comprehensive picture of its conformational landscape.

Emerging Research Frontiers and Academic Outlook for 1 2 Bromo 5 Hydroxyphenyl Ethanone

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. For 1-(2-Bromo-5-hydroxyphenyl)ethanone, research is moving away from traditional bromination methods that often involve hazardous reagents like liquid bromine and chlorinated solvents. nih.gov The focus is now on developing more environmentally benign alternatives that offer high yields, selectivity, and improved safety profiles.

Eco-friendly bromination techniques are at the forefront of this shift. One promising approach involves the use of hydrogen peroxide and hydrogen bromide in an aqueous medium, a method often referred to as "on water" synthesis. rsc.orgrsc.org This system avoids the need for organic solvents and catalysts, with the resulting brominated ketones being isolated in high yields. rsc.org Another green alternative is the use of ammonium (B1175870) bromide in conjunction with an oxidizing agent like ammonium persulfate under aqueous grinding conditions, which minimizes solvent usage. cbijournal.com These methods represent a significant step forward in the sustainable production of brominated acetophenones.

Further research in this area is exploring the utility of other green brominating agents and reaction conditions. For instance, pyridine (B92270) hydrobromide perbromide has been investigated as a safer alternative to liquid bromine for the α-bromination of acetophenone (B1666503) derivatives. nih.gov The optimization of reaction parameters such as temperature and reagent stoichiometry in these green systems is a key area of ongoing study to maximize yield and minimize the formation of byproducts. nih.gov

Table 1: Comparison of Green Synthesis Approaches for Brominated Acetophenones

MethodReagentsSolventKey Advantages
"On Water" BrominationHydrogen Peroxide, Hydrogen BromideWaterNo organic solvent, no catalyst needed, high yields. rsc.orgrsc.org
Aqueous GrindingAmmonium Bromide, Ammonium PersulfateWater (minimal)Eco-friendly, convenient, avoids liquid bromine. cbijournal.com
Pyridine Hydrobromide PerbromidePyridine Hydrobromide PerbromideAcetic AcidSafer than liquid bromine, high yield, cost-effective. nih.gov

Advanced Applications in Diversified Chemical Scaffolds

The reactivity of the α-bromo ketone and the presence of the hydroxyl group make this compound a valuable precursor for the synthesis of a wide array of chemical scaffolds, particularly heterocyclic compounds. These scaffolds form the core structures of many biologically active molecules found in pharmaceuticals and agrochemicals. nih.gov

One of the most significant applications is in the synthesis of benzofuran (B130515) derivatives. The intramolecular cyclization of this compound, often facilitated by a base, can lead to the formation of a five-membered furan (B31954) ring fused to the existing benzene (B151609) ring. Benzofurans are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.

Another important class of compounds accessible from this precursor are chromones . Through reactions with appropriate carbon sources, the core structure of chromone, a benzopyran-4-one, can be constructed. Chromone derivatives are known for their diverse pharmacological properties.

Furthermore, this compound can serve as a starting material for the synthesis of chalcones . These are open-chain flavonoids that are themselves important biological agents and are also key intermediates in the synthesis of various flavonoids and other heterocyclic systems. The synthesis typically involves a Claisen-Schmidt condensation with an appropriate aldehyde.

The versatility of this starting material allows for the generation of a library of diverse molecular architectures, which is a crucial aspect of modern drug discovery and materials science.

Table 2: Potential Chemical Scaffolds Derived from this compound

ScaffoldGeneral StructureSynthetic ApproachPotential Applications
BenzofuranFused furan and benzene ringsIntramolecular cyclizationMedicinal Chemistry
ChromoneBenzopyran-4-one coreReaction with a C1 or C2 synthonPharmaceuticals
Chalcone (B49325)1,3-Diaryl-2-propen-1-oneClaisen-Schmidt condensationDrug discovery, materials science

Synergistic Approaches Combining Synthesis, Biological Screening, and Computational Modeling

The future of research on this compound and its derivatives lies in the integration of synthesis, biological evaluation, and computational modeling. This synergistic approach allows for a more rational and efficient discovery process for new functional molecules.

The process begins with the synthesis of a focused library of compounds derived from this compound, leveraging the green chemistry principles and diverse scaffold-generating reactions discussed previously. This provides a set of novel chemical entities for further investigation.

These newly synthesized compounds then undergo biological screening . High-throughput screening (HTS) methods can be employed to rapidly assess the biological activity of the compound library against a variety of targets, such as enzymes or cellular pathways. This can help in identifying "hit" compounds with desired biological effects.

Concurrently, computational modeling , including techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can be utilized. QSAR models can predict the biological activity of newly designed compounds based on their chemical structure, helping to prioritize which derivatives to synthesize. Molecular docking can provide insights into how these molecules might bind to a biological target at the atomic level, guiding the design of more potent and selective analogs. acs.org

This iterative cycle of design, synthesis, testing, and computational analysis allows for the rapid optimization of lead compounds. By combining these three pillars of modern chemical research, the full potential of this compound as a versatile chemical building block can be realized, accelerating the development of new therapeutics, agrochemicals, and advanced materials.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Bromo-5-hydroxyphenyl)ethanone?

Answer:
The synthesis typically involves bromination of a pre-functionalized acetophenone derivative. For example:

Friedel-Crafts acetylation : Introduce the acetyl group to a hydroxyl-substituted benzene ring.

Directed bromination : Utilize electrophilic aromatic substitution (EAS) where the hydroxyl group directs bromine to the ortho position. This can be achieved using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions .
Key considerations :

  • Protect the hydroxyl group during bromination to avoid side reactions (e.g., using acetyl or tert-butyldimethylsilyl protecting groups).
  • Purify intermediates via column chromatography or recrystallization to ensure regiochemical fidelity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the acetyl group (singlet at δ 2.5–2.7 ppm for CH₃). The bromine atom causes deshielding of adjacent protons .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (MW: 215.02 g/mol) via molecular ion peak (M⁺) and characteristic fragmentation patterns (e.g., loss of Br or COCH₃) .
  • IR Spectroscopy : Detect carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and hydroxyl (O-H) at ~3200–3600 cm⁻¹ .

Advanced: How can computational chemistry optimize reaction conditions for bromine substitution in this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for bromination at different positions to predict regioselectivity. Compare with experimental outcomes to validate models .
  • Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction rates (e.g., dichloromethane vs. DMF).
  • Transition State Analysis : Identify intermediates in bromination pathways using Gaussian or ORCA software. This helps design catalysts (e.g., FeBr₃) to lower energy barriers .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for slow evaporation. Mixed solvents (e.g., EtOAc/hexane) often yield better crystals.
  • Temperature Gradients : Use a gradient from 40°C to 4°C to control nucleation.
  • SHELX Refinement : Employ SHELXL for structure solution, leveraging high-resolution data to resolve bromine’s anisotropic displacement parameters .

Basic: What are the key safety protocols for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and chemical goggles. Use a fume hood to avoid inhalation of toxic fumes .
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols. Avoid water flushing .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura Coupling : The bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh₃)₄ and K₂CO₃ in THF/water .
  • Buchwald-Hartwig Amination : Replace bromine with amines using Pd₂(dba)₃ and Xantphos. Monitor reaction progress via LC-MS to avoid over-amination .
  • Competing Pathways : Bromine’s electronegativity can deactivate the ring, requiring elevated temperatures (80–120°C) for efficient coupling .

Basic: What analytical benchmarks (e.g., LogP, PSA) are reported for this compound?

Answer:

  • LogP (Octanol-Water) : Predicted ~1.5–2.0, indicating moderate hydrophobicity.
  • Polar Surface Area (PSA) : ~40–50 Ų, driven by hydroxyl and carbonyl groups .
  • Melting Point : Not explicitly reported, but analogues (e.g., 1-(5-Bromo-2-hydroxyphenyl)ethanone) melt at 78–82°C .

Advanced: How can NMR titration experiments elucidate hydrogen-bonding interactions in this compound?

Answer:

  • Proton Exchange Studies : Titrate with D₂O to observe hydroxyl proton disappearance (δ 5–6 ppm). Calculate association constants (Ka) for H-bond acceptors .
  • NOESY/ROESY : Detect intramolecular H-bonding between hydroxyl and carbonyl groups, confirming conformational preferences .

Advanced: What are the limitations in using this compound as a photolabile protecting group?

Answer:

  • UV Stability : The bromine atom may reduce photo-lability. Test UV-Vis absorption (λmax ~270–300 nm) to assess cleavage efficiency.
  • Byproduct Analysis : Monitor for brominated side products (e.g., HBr release) using GC-MS post-irradiation .

Basic: How is the compound’s purity validated in synthetic workflows?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min.
  • Elemental Analysis : Confirm %C, %H, and %Br align with theoretical values (C: 39.85%, H: 2.34%, Br: 37.04%) .

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